molecular formula C11H9BrN2O B7646533 5-Bromo-2-methylquinoline-4-carboxamide

5-Bromo-2-methylquinoline-4-carboxamide

Cat. No.: B7646533
M. Wt: 265.11 g/mol
InChI Key: JORCZLYTOVFKOB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 5, a methyl group at position 2, and a carboxamide group at position 4.

Properties

IUPAC Name

5-bromo-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-6-5-7(11(13)15)10-8(12)3-2-4-9(10)14-6/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORCZLYTOVFKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activities
5-Bromo-2-methylquinoline-4-carboxamide has shown promise as a precursor in synthesizing biologically active quinoline derivatives. These derivatives have been investigated for their antimicrobial and antifungal properties. For instance, compounds derived from this structure have been reported to exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents.

Anti-inflammatory Properties
Research indicates that derivatives of this compound can inhibit specific enzymes involved in the inflammatory process. This mechanism suggests its potential use in developing anti-inflammatory drugs, particularly for conditions like arthritis or other inflammatory diseases .

Cancer Research
The compound has also been explored in cancer research. Certain derivatives have been shown to interact with cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells. This property positions this compound as a candidate for further investigation in the field of oncology .

Material Science

Development of Electronic Materials
In material science, this compound is utilized in creating new materials with specific electronic properties. Its ability to form stable complexes with metal ions allows it to be used in the synthesis of organic semiconductors and other electronic materials .

Nanotechnology Applications
The compound has been incorporated into nanotechnology applications, particularly in developing nanocarriers for drug delivery systems. Its structural properties enable it to encapsulate therapeutic agents effectively, enhancing their stability and bioavailability .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDerivatives showed significant inhibition against E. coli and S. aureus strains.
Study 2Anti-inflammatory EffectsInhibition of COX enzymes was observed, indicating potential for arthritis treatment.
Study 3Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Study 4Electronic PropertiesDemonstrated enhanced conductivity when incorporated into polymer matrices.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Group
5-Bromo-2-methylquinoline-4-carboxamide Quinoline 5-Br, 2-CH₃, 4-CONH₂ ~275.12 (estimated) Carboxamide
6-Bromo-2-(trifluoromethyl)quinoline-4-carboxamide Quinoline 6-Br, 2-CF₃, 4-CONH₂ 449.27 Carboxamide
4-Bromo-8-chloro-5-methoxy-2-methylquinoline Quinoline 4-Br, 8-Cl, 5-OCH₃, 2-CH₃ 301.56 Methoxy, Chloro
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Pyrimidine 5-Br, 2-SCH₃, 4-COOH 247.11 Carboxylic Acid

Research Findings and Implications

  • Substituent Positioning: Bromine at position 5 in quinolines (target compound) vs. 4 or 6 in analogs (e.g., ) may lead to distinct electronic profiles, influencing binding to hydrophobic pockets in enzymes.
  • Functional Groups : Carboxamides (target compound) generally offer better metabolic stability compared to carboxylic acids (e.g., ), which are prone to ionization at physiological pH.
  • Biological Activity : The trifluoromethyl group in Compound 7 demonstrates how electron-withdrawing groups can enhance target selectivity, suggesting that the methyl group in the target compound might favor different interactions.

Q & A

Q. Basic Characterization Techniques

  • Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Acceptable purity for research-grade material is >95% .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify bromine substitution (e.g., deshielded aromatic protons near Br) and carboxamide NH₂ signals (δ ~6.5–7.0 ppm).
    • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀BrN₂O₂: calc. 309.99) .

What strategies are recommended for introducing diverse substituents to the quinoline core for structure-activity relationship (SAR) studies?

Q. Advanced Functionalization Methods

  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to replace the bromine atom with aryl/heteroaryl groups. Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/ethanol solvent at 80–100°C .
  • Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
    SAR Design Tips :
  • Vary substituents at positions 2 (methyl) and 4 (carboxamide) to assess steric/electronic effects.
  • Test derivatives for solubility (e.g., logP via HPLC) and bioactivity (e.g., IC₅₀ in enzyme assays) .

How should researchers address contradictions in biological activity data between this compound and its analogs?

Q. Advanced Data Analysis Framework

  • Control Experiments : Replicate assays under identical conditions (pH, temperature, cell lines) to rule out variability.
  • Metabolic Stability : Assess compound stability in plasma (e.g., LC-MS/MS at 0, 30, 60 mins) to identify degradation products .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes of active vs. inactive analogs. Focus on hydrogen bonding (carboxamide group) and hydrophobic interactions (methyl/Br substituents) .

What computational tools are suitable for predicting the physicochemical properties and target interactions of this compound?

Q. Advanced Computational Approaches

  • Property Prediction : Use SwissADME to estimate logP, solubility, and drug-likeness (e.g., Lipinski’s Rule of Five) .
  • Target Identification : Employ reverse docking (e.g., PharmMapper) to screen potential protein targets (e.g., kinases, topoisomerases) .
  • MD Simulations : Run GROMACS simulations to study compound-receptor dynamics (e.g., binding pocket flexibility over 100 ns trajectories) .

How can researchers mitigate challenges in achieving regioselective bromination during synthesis?

Q. Advanced Reaction Optimization

  • Directing Groups : Introduce temporary groups (e.g., –NO₂) at the 4-position to steer bromination to the 5-position, followed by reduction to carboxamide .
  • Lewis Acid Catalysis : Use FeBr₃ or AlCl₃ to enhance electrophilic aromatic substitution regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 150°C) and improve yield by 10–15% compared to conventional heating .

What are the best practices for evaluating the compound’s stability under varying storage conditions?

Q. Basic Stability Protocols

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Acceptable stability: <5% degradation .
  • Light Sensitivity : Expose to UV light (λ = 365 nm) for 48 hrs; monitor bromine loss via ICP-MS .
  • Long-Term Storage : Recommend –20°C under argon in amber vials to prevent oxidation and photodegradation .

How can the carboxamide group be modified to enhance bioavailability without compromising activity?

Q. Advanced Medicinal Chemistry Strategies

  • Prodrug Design : Convert carboxamide to a methyl ester (improves permeability) and hydrolyze in vivo .
  • Bioisosteres : Replace –CONH₂ with –SO₂NH₂ or –NHCOCH₃ to enhance metabolic stability .
  • Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility (e.g., 10 mg/mL in PBS) .

What in vitro assays are most relevant for preliminary evaluation of anticancer activity?

Q. Advanced Screening Workflow

  • Cytotoxicity : MTT assay in HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ < 10 µM considered potent) .
  • Apoptosis : Annexin V/PI staining followed by flow cytometry.
  • Target Engagement : Western blot for apoptosis markers (e.g., caspase-3 cleavage) .

How can discrepancies between computational binding predictions and experimental activity data be resolved?

Q. Advanced Mechanistic Analysis

  • Binding Affinity Assays : Use SPR (Surface Plasmon Resonance) to measure real-time compound-protein interactions (KD < 1 µM indicates strong binding) .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to validate docking poses .
  • Alchemical Free Energy Calculations : Apply FEP+ (Schrödinger) to quantify ΔΔG between predicted and observed binding modes .

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